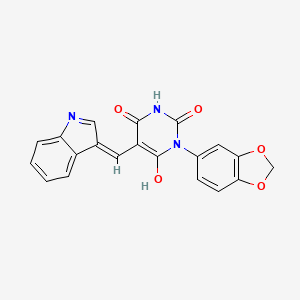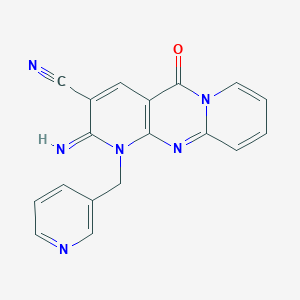![molecular formula C24H22BrN3O4 B11617356 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11617356.png)
4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-溴苯基)羰基]-3-羟基-1-[3-(1H-咪唑-1-基)丙基]-5-(2-甲氧基苯基)-1,5-二氢-2H-吡咯-2-酮是一种复杂的含有吡咯酮核心结构的有机化合物。该化合物以多个官能团的存在为特征,包括溴苯基、羟基、咪唑环和甲氧基苯基。
准备方法
4-[(4-溴苯基)羰基]-3-羟基-1-[3-(1H-咪唑-1-基)丙基]-5-(2-甲氧基苯基)-1,5-二氢-2H-吡咯-2-酮的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。一种常见的合成路线包括以下步骤:
吡咯酮核的形成: 吡咯酮核可以通过涉及适当前体的环化反应合成。
溴苯基的引入: 溴苯基可以通过Suzuki-Miyaura偶联反应引入,该反应涉及使用硼酸衍生物和钯催化剂。
咪唑环的添加: 咪唑环可以通过亲核取代反应引入,使用合适的咪唑衍生物。
甲氧基苯基的连接: 甲氧基苯基可以通过亲电芳香取代反应添加。
该化合物的工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度,以及成本效益。
化学反应分析
4-[(4-溴苯基)羰基]-3-羟基-1-[3-(1H-咪唑-1-基)丙基]-5-(2-甲氧基苯基)-1,5-二氢-2H-吡咯-2-酮可以进行各种化学反应,包括:
氧化: 羟基可以使用氧化剂(如三氧化铬或高锰酸钾)氧化成羰基。
还原: 羰基可以使用还原剂(如硼氢化钠或氢化铝锂)还原成羟基。
取代: 溴苯基可以参与亲核取代反应,其中溴原子被其他亲核试剂取代。
偶联反应: 咪唑环可以与各种亲电子试剂进行偶联反应,形成新的C-N键。
这些反应中常用的试剂和条件包括用于偶联反应的钯催化剂,用于取代反应的强酸或强碱,以及用于氧化还原反应的特定氧化剂或还原剂。这些反应形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
4-[(4-溴苯基)羰基]-3-羟基-1-[3-(1H-咪唑-1-基)丙基]-5-(2-甲氧基苯基)-1,5-二氢-2H-吡咯-2-酮具有广泛的科学研究应用,包括:
化学: 该化合物可以用作合成更复杂分子的构建单元,特别是在开发新的药物和农用化学品方面。
生物学: 其独特的结构使其能够与各种生物靶标相互作用,使其成为药物发现和开发的潜在候选者。
医学: 它可能表现出药理活性,例如抗炎、抗菌或抗癌特性,这些特性可用于治疗目的。
工业: 该化合物可用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机制
4-[(4-溴苯基)羰基]-3-羟基-1-[3-(1H-咪唑-1-基)丙基]-5-(2-甲氧基苯基)-1,5-二氢-2H-吡咯-2-酮的作用机制涉及其与特定分子靶标和途径的相互作用。例如,咪唑环可以与金属离子或酶结合,调节其活性。溴苯基和甲氧基苯基也可能有助于其结合亲和力和特异性。所涉及的精确分子靶标和途径将取决于特定的生物学背景和化合物的预期用途。
相似化合物的比较
与4-[(4-溴苯基)羰基]-3-羟基-1-[3-(1H-咪唑-1-基)丙基]-5-(2-甲氧基苯基)-1,5-二氢-2H-吡咯-2-酮类似的化合物包括其他吡咯酮衍生物和含咪唑的化合物。这些类似化合物可能共享某些化学性质和生物活性,但在其特定官能团和整体结构方面有所不同。
一些类似的化合物包括:
- 4-[(4-氯苯基)羰基]-3-羟基-1-[3-(1H-咪唑-1-基)丙基]-5-(2-甲氧基苯基)-1,5-二氢-2H-吡咯-2-酮
- 4-[(4-氟苯基)羰基]-3-羟基-1-[3-(1H-咪唑-1-基)丙基]-5-(2-甲氧基苯基)-1,5-二氢-2H-吡咯-2-酮
- 4-[(4-甲基苯基)羰基]-3-羟基-1-[3-(1H-咪唑-1-基)丙基]-5-(2-甲氧基苯基)-1,5-二氢-2H-吡咯-2-酮
属性
分子式 |
C24H22BrN3O4 |
|---|---|
分子量 |
496.4 g/mol |
IUPAC 名称 |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22BrN3O4/c1-32-19-6-3-2-5-18(19)21-20(22(29)16-7-9-17(25)10-8-16)23(30)24(31)28(21)13-4-12-27-14-11-26-15-27/h2-3,5-11,14-15,21,29H,4,12-13H2,1H3/b22-20+ |
InChI 键 |
QERHMGKHCWDJSR-LSDHQDQOSA-N |
手性 SMILES |
COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
规范 SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Benzyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11617273.png)

![2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617296.png)
![2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B11617298.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11617306.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617311.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11617315.png)
![6-hydroxy-7-(2-hydroxyethyl)-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11617323.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617329.png)
![5-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B11617338.png)
![2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617353.png)

![2-(Methanesulfonyl-phenyl-amino)-N-[4-(morpholine-4-sulfonyl)-phenyl]-propionamide](/img/structure/B11617371.png)
